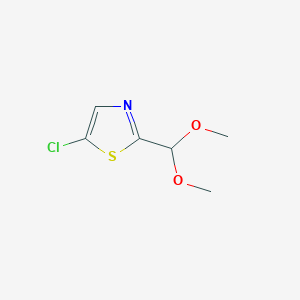![molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8](/img/structure/B3099907.png)
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Übersicht
Beschreibung
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of antiviral and anticancer drugs, including remdesivir and kinase inhibitors
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .
Biochemical Pathways
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .
Pharmacokinetics
It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .
Result of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .
Safety and Hazards
The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of kinases . Kinase inhibition is a successful approach in targeted therapy, where specific proteins or enzymes that are dysregulated in diseases like cancer are targeted . This compound interacts with these kinases, altering their activity and influencing the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting kinases, this compound can alter the signaling pathways within the cell, leading to changes in gene expression and ultimately affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity and leading to alterations in the biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits low rates of glucuronidation, indicating higher metabolic stability .
Metabolic Pathways
This compound is involved in the metabolic pathways related to kinase activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the reaction of pyrrole with chloramine and formamidine acetate . This process is carried out under controlled conditions to ensure the formation of the desired triazine ring structure.
Industrial Production Methods
For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . This method has been optimized to increase the overall yield and ensure the safety and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ethyl ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Uniqueness
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its ethyl ester group, which can be modified to enhance its biological activity and pharmacokinetic properties. This makes it a versatile compound for various research and therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDNAOKQVDSBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728718 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-44-8 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3099894.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)


![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)
